[4-(1-Methylpiperidin-4-yl)phenyl]boronic acid

Physicochemical Properties Medicinal Chemistry Drug-likeness

[4-(1-Methylpiperidin-4-yl)phenyl]boronic acid is an arylboronic acid derivative characterized by a phenyl ring para-substituted with a 1-methylpiperidin-4-yl group. With a molecular formula of C₁₂H₁₈BNO₂ and a molecular weight of 219.09 g/mol, this compound serves as a versatile reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex biaryl architectures essential for pharmaceuticals and agrochemicals.

Molecular Formula C12H18BNO2
Molecular Weight 219.09 g/mol
Cat. No. B8119100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(1-Methylpiperidin-4-yl)phenyl]boronic acid
Molecular FormulaC12H18BNO2
Molecular Weight219.09 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)C2CCN(CC2)C)(O)O
InChIInChI=1S/C12H18BNO2/c1-14-8-6-11(7-9-14)10-2-4-12(5-3-10)13(15)16/h2-5,11,15-16H,6-9H2,1H3
InChIKeyPERYWXNUEBFAAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[4-(1-Methylpiperidin-4-yl)phenyl]boronic acid for Suzuki-Miyaura Cross-Coupling and Medicinal Chemistry Building Blocks


[4-(1-Methylpiperidin-4-yl)phenyl]boronic acid is an arylboronic acid derivative characterized by a phenyl ring para-substituted with a 1-methylpiperidin-4-yl group . With a molecular formula of C₁₂H₁₈BNO₂ and a molecular weight of 219.09 g/mol, this compound serves as a versatile reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex biaryl architectures essential for pharmaceuticals and agrochemicals [1]. The boronic acid functionality allows for the formation of stable carbon-carbon bonds with aryl halides, while the tertiary amine within the piperidine ring provides a handle for subsequent synthetic elaboration or for modulating physicochemical properties in advanced intermediates .

The Critical Impact of Piperidine N-Methyl Substitution on Physicochemical and Biological Properties of Phenylboronic Acid Derivatives


Interchanging [4-(1-Methylpiperidin-4-yl)phenyl]boronic acid with close analogs like 4-(piperidin-4-yl)phenylboronic acid or 4-(4-methylpiperidin-1-yl)phenylboronic acid is not scientifically valid due to significant differences in key molecular properties. The specific N-methyl substitution on the piperidine ring directly alters the compound's LogP, hydrogen bonding capacity, and basicity (pKa), which are critical determinants of solubility, membrane permeability, and target binding affinity in biological assays . For instance, while the target compound exhibits a computed LogP of 0.1756 and TPSA of 43.7, these values will deviate substantially in analogs lacking the N-methyl group or with different substitution patterns, leading to unpredictable pharmacokinetic and pharmacodynamic outcomes . Therefore, substituting this specific building block with a seemingly similar phenylboronic acid piperidine derivative would invalidate comparative SAR studies and potentially result in failed coupling reactions or altered biological activity .

Quantitative Differentiation of [4-(1-Methylpiperidin-4-yl)phenyl]boronic acid for Precision Synthesis and Lead Optimization


Comparative Physicochemical Profiling: LogP and TPSA Differentiation from Non-Methylated Piperidine Analogs

[4-(1-Methylpiperidin-4-yl)phenyl]boronic acid demonstrates a significantly lower LogP (0.1756) compared to structurally related boronic acids lacking the N-methyl group on the piperidine ring, such as 4-(4-methylpiperidin-1-yl)methylphenylboronic acid (LogP ~2.62) . This lower LogP, combined with a TPSA of 43.7, suggests enhanced aqueous solubility and a more favorable profile for achieving oral bioavailability in early drug discovery programs when incorporated as a building block .

Physicochemical Properties Medicinal Chemistry Drug-likeness

Vendor-Supplied Purity and Stability Specifications Ensure Reproducible Suzuki Coupling Yields

Commercially available [4-(1-Methylpiperidin-4-yl)phenyl]boronic acid is supplied with a guaranteed minimum purity of ≥98% (by Chemscene) or 95% (by Calpaclab), with a recommended storage condition of sealed, dry, at 2-8°C [1]. This high purity and defined storage protocol contrast with less well-characterized or synthesized-in-house boronic acids, where variable purity and boroxine formation can lead to irreproducible yields in Suzuki-Miyaura reactions .

Organic Synthesis Cross-Coupling Quality Control

Potential Utility as a Scaffold for Developing Extracellular Arginase Inhibitors Based on Piperidine-Boronic Acid Class Activity

A novel class of boronic acid-based arginase inhibitors, described as piperidine derivatives, has been shown to exhibit a distinct pharmacological profile by preferentially inhibiting extracellular arginase (ARG1/2) with in vitro IC50 values up to 160 nM, while demonstrating low intracellular activity and favorable oral bioavailability (up to 66%) in animal models [1]. While specific data for [4-(1-Methylpiperidin-4-yl)phenyl]boronic acid is not available, its structural features align with this class, suggesting its potential as a key intermediate for synthesizing advanced leads in this therapeutic area.

Arginase Inhibition Cancer Immunotherapy Inflammation

Optimal Use Cases for [4-(1-Methylpiperidin-4-yl)phenyl]boronic acid in Synthesis and Drug Discovery


Synthesis of Complex Biaryl Architectures via Suzuki-Miyaura Cross-Coupling

[4-(1-Methylpiperidin-4-yl)phenyl]boronic acid is the preferred reagent for introducing a 1-methylpiperidin-4-yl phenyl moiety into complex molecules via palladium-catalyzed cross-coupling with aryl halides [1]. Its high commercial purity (≥98%) and defined storage conditions (2-8°C, dry) ensure consistent and reliable coupling yields, which is critical for multi-step syntheses of pharmaceutical intermediates and advanced materials [1].

Modulating Physicochemical Properties in Early-Stage Drug Discovery

Medicinal chemists should prioritize [4-(1-Methylpiperidin-4-yl)phenyl]boronic acid when their design strategy requires the precise modulation of a lead compound's lipophilicity and solubility . Its computed LogP of 0.1756 is significantly lower than that of related methyl-substituted piperidine boronic acids (e.g., LogP ~2.62), providing a rational starting point for improving aqueous solubility and achieving desirable ADME profiles without introducing additional polar groups that might compromise potency .

Construction of Focused Libraries for Extracellular Arginase Inhibitor Discovery

For research programs targeting extracellular arginase in oncology or inflammatory diseases, [4-(1-Methylpiperidin-4-yl)phenyl]boronic acid serves as a privileged building block [2]. Its piperidine-boronic acid core aligns with a class of compounds demonstrating potent extracellular arginase inhibition (IC50 up to 160 nM) and good oral bioavailability, making it an ideal candidate for parallel synthesis of focused compound libraries aimed at this emerging therapeutic target [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for [4-(1-Methylpiperidin-4-yl)phenyl]boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.